molecular formula C10H11N5O2S B2917086 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1226441-63-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B2917086
CAS No.: 1226441-63-9
M. Wt: 265.29
InChI Key: FFJZTCDSUMUBSQ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores—a 1,3,4-thiadiazole and a dihydropyrimidinone—into a single molecular architecture, creating a versatile scaffold for the development of novel bioactive molecules. The 1,3,4-thiadiazole core is a widely recognized structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . The dihydropyrimidinone (DHPM) moiety, on the other hand, is a class of nitrogen-containing heterocycles that form the basis of numerous compounds with significant pharmacological profiles. The integration of these systems makes this acetamide derivative a valuable intermediate for constructing more complex molecules aimed at probing biological pathways and identifying new therapeutic agents. Researchers can utilize this compound in various synthetic applications, such as exploring structure-activity relationships (SAR) in lead optimization campaigns or as a key precursor in the synthesis of fused heterocyclic systems. Its structure presents opportunities for further functionalization, allowing scientists to create diverse chemical libraries for high-throughput screening against specific biological targets. This product is intended for use in a controlled laboratory setting by qualified professionals.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-6-3-9(17)15(5-11-6)4-8(16)12-10-14-13-7(2)18-10/h3,5H,4H2,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJZTCDSUMUBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.

The molecular formula of this compound is C11H12N4OSC_{11}H_{12}N_4OS, with a molecular weight of approximately 248.31 g/mol. The compound features a thiadiazole ring and a pyrimidine derivative, which are known for their pharmacological significance.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, a review on 1,3,4-thiadiazole derivatives indicated that compounds within this class exhibit significant antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundActivityTarget OrganismReference
Compound AStrongE. coli
Compound BModerateS. aureus
N-(5-methyl...)SignificantVarious strains

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Thiadiazole derivatives have shown promising results against different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human colon cancer (HCT116) and breast cancer (MCF7) cell lines. Specifically, the compound demonstrated an IC50 value of approximately 10 µg/mL against HCT116 cells .

Table 2: Cytotoxicity Data for Thiadiazole Derivatives

Cell LineIC50 (µg/mL)Reference
HCT11610
MCF70.52
A5490.28

The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and disrupt tubulin polymerization, thereby inhibiting cell division .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) of thiadiazole derivatives indicates that modifications to the thiadiazole ring and substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines .

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